3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde
Description
3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a tetrahydrofuran (THF)-linked methoxymethyl substituent at the 4-position of the aromatic ring. Its structural complexity—combining fluorine, a THF-derived ether, and a formyl group—makes it a candidate for generating molecular diversity in medicinal chemistry.
Properties
IUPAC Name |
3-fluoro-4-(oxolan-2-ylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-13-6-10(7-15)3-4-11(13)8-16-9-12-2-1-5-17-12/h3-4,6-7,12H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHGECSMSBVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde typically involves multiple steps. One common approach starts with the fluorination of a benzaldehyde derivative, followed by the introduction of the tetrahydrofuran-2-yl methoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoic acid.
Reduction: 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde has shown promise in the development of antiviral agents. Its structural features allow for modifications that enhance bioactivity against various viruses. For instance, derivatives of this compound have been synthesized to evaluate their efficacy against Hepatitis B virus, demonstrating significant antiviral activity in vitro .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. The presence of the aldehyde functional group allows for various reactions, including:
- Condensation Reactions : It can participate in reactions with amines to form imines, which are valuable intermediates in drug synthesis.
- Cross-Coupling Reactions : The fluorine atom enhances the reactivity of the compound in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .
Material Science
In material science, this compound can be used to develop functionalized polymers. Its ability to form stable linkages makes it suitable for creating advanced materials with specific properties, such as increased thermal stability and chemical resistance.
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral properties of a series of compounds derived from this compound against Hepatitis B virus. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as lead compounds for further development .
Case Study 2: Synthesis of Fluorinated Compounds
Research demonstrated the utility of this compound in synthesizing fluorinated analogs of known pharmaceuticals. The introduction of fluorine atoms via selective substitution reactions has been shown to enhance pharmacokinetic properties, making these derivatives more effective as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparison
Fluorinated Benzaldehyde Derivatives
- 3-Fluoro-4-hydroxybenzaldehyde (): Structural Difference: Lacks the THF-methoxymethyl group, replaced by a hydroxyl group at the 4-position. This derivative is often used as an intermediate in agrochemicals and pharmaceuticals.
3-Fluoro-4-(2-methoxyethoxy)-benzaldehyde ():
- Structural Difference : Substitutes the THF-methoxymethyl with a linear 2-methoxyethoxy chain.
- Impact : The linear ether chain may enhance solubility in polar solvents compared to the cyclic THF moiety. Such analogs have been explored in anticancer agent synthesis, particularly acrylonitrile derivatives targeting hepatoma cells .
THF-Containing Analogs
- 4-((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde ():
- Structural Difference : Incorporates a 1,2,3-triazole ring linked to the THF group.
- Impact : The triazole moiety introduces additional hydrogen-bonding and π-π stacking capabilities, enhancing interactions in drug-receptor systems. This compound was used in Ugi/SN2 cyclization reactions to synthesize 2,5-diketopiperazine derivatives, demonstrating higher synthetic versatility .
Heterocyclic-Substituted Benzaldehydes
- 3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde (): Structural Difference: Replaces the THF-methoxymethyl group with a piperazine-pyrimidine substituent. Its molecular weight (286.3 g/mol) is lower than the THF-containing analog, likely improving bioavailability .
Physicochemical and Commercial Considerations
- Synthetic Challenges: The THF ring introduces stereochemical complexity, requiring precise control in synthesis.
- Commercial Status : Discontinuation () may reflect challenges in scalability or stability compared to analogs like 3-fluoro-4-hydroxybenzaldehyde, which remains widely available .
Biological Activity
3-Fluoro-4-(((tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of 229.25 g/mol. It features a fluorine atom, a benzaldehyde moiety, and a tetrahydrofuran ring, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅FNO₂ |
| Molecular Weight | 229.25 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -80°C for 6 months |
Antiviral Activity
Recent studies have indicated that compounds containing fluorinated groups exhibit enhanced antiviral activity. For instance, similar compounds have shown efficacy against hepatitis B virus (HBV) and other viral pathogens due to their ability to interfere with viral replication mechanisms. The presence of the fluorine atom in the structure is believed to enhance the binding affinity to viral enzymes, thus increasing potency .
Antibacterial Activity
Compounds with similar structural characteristics have been evaluated for their antibacterial properties. For example, derivatives of benzaldehyde have demonstrated significant activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus (MRSA). The incorporation of the tetrahydrofuran moiety may enhance membrane permeability and bioavailability, contributing to improved antibacterial effects .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of benzaldehyde and evaluated their biological activities. Among these, compounds with tetrahydrofuran rings exhibited promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 µM to 40 µM for S. aureus, indicating moderate antibacterial activity .
Table 2: Biological Activity Summary
| Activity Type | Target Organism | MIC (µM) |
|---|---|---|
| Antiviral | Hepatitis B Virus | Not specified |
| Antibacterial | Staphylococcus aureus | 20 - 40 |
| Antibacterial | E. coli | 40 - 70 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Membrane Disruption : The tetrahydrofuran ring can facilitate penetration through bacterial membranes, enhancing the compound's effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
